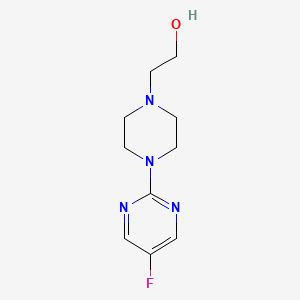

2-(4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl)ethan-1-ol

Description

2-(4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl)ethan-1-ol is a piperazine derivative featuring a 5-fluoropyrimidine substituent at the 2-position of the piperazine ring and a terminal ethanol group. This structural motif is common in medicinal chemistry due to piperazine’s versatility in enhancing solubility and modulating receptor interactions.

Properties

IUPAC Name |

2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15FN4O/c11-9-7-12-10(13-8-9)15-3-1-14(2-4-15)5-6-16/h7-8,16H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTBYMLDJAXRQEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)C2=NC=C(C=N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl)ethan-1-ol typically involves the reaction of 5-fluoropyrimidine with piperazine, followed by the introduction of an ethanol group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (Pyrimidine Ring)

The 5-fluoropyrimidine ring can undergo substitution under catalytic or high-temperature conditions, though fluorine’s poor leaving-group character limits reactivity compared to bromo or chloro analogues. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) may replace the fluorine atom with aryl or alkyl groups under optimized conditions12.

| Reaction Type | Reagents/Conditions | Product Example |

|---|---|---|

| Fluorine Replacement | Pd(OAc)₂, XPhos, K₂CO₃, DMF, 100°C | 5-Arylpyrimidin-2-yl derivatives2 |

Piperazine N-Alkylation

The secondary amines in the piperazine ring are susceptible to alkylation. For example, treatment with methyl iodide in the presence of a base (e.g., NaH) yields quaternary ammonium salts34.

| Reaction Type | Reagents/Conditions | Product Example |

|---|---|---|

| N-Alkylation | CH₃I, NaH, DMF, 0°C → RT | N-Methylpiperazinium iodide derivative |

Oxidation Reactions

The primary alcohol group (-CH₂OH) can be oxidized to a carboxylic acid or aldehyde. Controlled oxidation with pyridinium chlorochromate (PCC) selectively generates the aldehyde, while stronger oxidants like KMnO₄ produce the carboxylic acid35.

| Reaction Type | Reagents/Conditions | Product Example |

|---|---|---|

| Primary Alcohol Oxidation | PCC, CH₂Cl₂, 25°C | 2-(4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl)acetaldehyde |

| Full Oxidation | KMnO₄, H₂SO₄, Δ | 2-(4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl)acetic acid |

Acylation

Acetylation with acetic anhydride or acetyl chloride produces esters, enhancing lipophilicity for pharmaceutical applications35.

| Reaction Type | Reagents/Conditions | Product Example |

|---|---|---|

| Esterification | Ac₂O, pyridine, RT | 2-(4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl)ethyl acetate |

Reduction and Cyclization

While direct reduction of the pyrimidine ring is uncommon, hydrogenation under high pressure (e.g., H₂, Pd/C) may partially saturate the aromatic system. The alcohol group can also participate in cyclization reactions with bifunctional reagents (e.g., phosgene) to form heterocyclic scaffolds25.

Scientific Research Applications

Structural Characteristics

The chemical structure of 2-(4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl)ethan-1-ol can be summarized as follows:

- Molecular Formula : C₁₈H₁₈FN₅O

- Molecular Weight : 339.4 g/mol

- Functional Groups : Contains a piperazine ring, a pyrimidine moiety, and an alcohol functional group.

Antimicrobial Activity

Research indicates that compounds with piperazine and pyrimidine structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This antimicrobial efficacy is attributed to their ability to disrupt cellular processes in bacteria .

Anticancer Potential

The compound has also been investigated for its anticancer properties. It is believed to inhibit specific kinases involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs). This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .

Neuropharmacological Effects

Given the structural similarities with known neuroactive agents, this compound may also possess psychoactive properties. Preliminary studies suggest potential applications in treating neurological disorders, although further research is required to elucidate its mechanisms of action .

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial activity of various piperazine derivatives, this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated strong potency compared to standard antibiotics .

Case Study 2: Anticancer Activity

A research team investigated the effects of the compound on human cancer cell lines. The results showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a lead compound for anticancer drug development .

Case Study 3: Neuropharmacological Screening

In neuropharmacological screening, compounds structurally related to this compound were tested for their effects on neurotransmitter systems. Initial findings indicate modulation of serotonin and dopamine pathways, which could be beneficial for mood disorders .

Mechanism of Action

The mechanism of action of 2-(4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The fluoropyrimidine group can interact with nucleic acids, potentially inhibiting their function. The piperazine ring may interact with various receptors or enzymes, modulating their activity. These interactions can lead to various biological effects, depending on the specific context and application .

Comparison with Similar Compounds

Halogen-Substituted Pyrimidine Analogs

The substitution of fluorine with other halogens on the pyrimidine ring significantly alters physicochemical and biological properties. For example:

- 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol (CAS: 849021-42-7) replaces fluorine with bromine, increasing molecular weight (330.4 g/mol vs. ~295.3 g/mol for the fluoro analog) and polarizability. Bromine’s larger atomic radius may enhance hydrophobic interactions but reduce metabolic stability compared to fluorine .

- 5-Chloro-4-((substituted phenyl)amino)pyrimidine derivatives () demonstrate that chloro-substituted pyrimidines exhibit potent histone deacetylase (HDAC) inhibitory activity, suggesting halogen choice directly impacts target engagement.

Table 1: Halogen-Substituted Analogs

Piperazine Ring Modifications

Variations in the piperazine substituents influence solubility, binding kinetics, and metabolic pathways:

- 2-(4-((4-Fluorobenzyl)piperazin-1-yl)methyl)phenyl)ethan-1-ol (Compound 15, ) introduces a 4-fluorobenzyl group, enhancing lipophilicity and possibly blood-brain barrier penetration. This modification is relevant for CNS-targeting drugs, as seen in anticonvulsant compounds like P407 ().

- 2-(4-Cyclobutanecarbonylpiperazin-1-yl)ethan-1-ol (CAS: 1155608-91-5) replaces pyrimidine with a cyclobutanecarbonyl group, reducing aromaticity but improving conformational flexibility. This analog’s oil-like consistency (vs. crystalline solids in ) suggests altered solubility .

Table 2: Piperazine Substituent Variations

Functional Group Replacements

The ethanol group is critical for hydrogen bonding and solubility. Analogs with alternative terminal groups include:

- This derivative is used in peptide synthesis (Fmoc-protected form) .

- 1-(4-(4-Fluorophenyl)piperazin-1-yl)ethan-1-one () substitutes ethanol with a ketone, reducing hydrogen-bond donor capacity but improving metabolic stability.

Biological Activity

2-(4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl)ethan-1-ol is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. This compound belongs to a class of piperazine derivatives, which are known for their diverse biological activities, including antitumor and antipsychotic properties. The presence of the fluoropyrimidine moiety enhances its binding affinity to various biological targets, making it a candidate for further investigation.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antitumor Activity

Research has indicated that compounds containing pyrimidine and piperazine rings exhibit significant antitumor activity. For instance, studies have shown that derivatives similar to this compound can inhibit the proliferation of various cancer cell lines. A notable study demonstrated that pyrimidine analogs significantly inhibited cell growth in A431 vulvar epidermal carcinoma cells, suggesting a potential mechanism for targeting cancer cells through disruption of nucleic acid synthesis or interference with cell signaling pathways .

Antipsychotic Properties

Another area of interest is the compound's potential as an atypical antipsychotic agent. In a series of receptor binding assays, piperazine derivatives were evaluated for their ability to modulate dopaminergic and serotonergic pathways, which are crucial in the treatment of schizophrenia and other psychiatric disorders. One derivative from a related series showed promising results in reversing cataleptic effects induced by conventional antipsychotics, indicating a favorable side effect profile .

The biological activity of this compound is likely mediated through its interaction with specific receptors and enzymes. The fluorine atom in the pyrimidine ring enhances metabolic stability and binding affinity, which may contribute to its efficacy against targeted biological pathways. For example, compounds with similar structures have been shown to inhibit cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation .

Case Study 1: Antitumor Efficacy

A recent study investigated the cytotoxic effects of 5-fluoropyrimidine derivatives on various cancer cell lines. The results indicated that compounds with piperazine substitutions exhibited IC50 values in the low micromolar range against human breast cancer (MCF7) and colorectal cancer (HCT116) cell lines, demonstrating their potential as effective anticancer agents .

Case Study 2: Behavioral Studies

In behavioral paradigms assessing antipsychotic potential, a compound structurally related to this compound was evaluated for its effects on conditioned avoidance responding in rats. The compound displayed significant efficacy without inducing catalepsy or sedation, suggesting that it may offer a novel therapeutic option with reduced side effects compared to traditional antipsychotics .

Research Findings Summary Table

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl)ethan-1-ol?

The synthesis typically involves coupling a fluoropyrimidine derivative with a piperazine-ethanol intermediate. A general approach includes:

- Step 1 : Reacting 5-fluoropyrimidin-2-amine with a piperazine derivative under reflux conditions in ethanol, using potassium carbonate as a base to facilitate nucleophilic substitution .

- Step 2 : Purification via silica gel column chromatography with a gradient of ethyl acetate/petroleum ether (1:1 ratio) to isolate the product .

- Yield optimization : Adjusting reaction time (typically 5–12 hours) and stoichiometric ratios (e.g., 1:1.2 for fluoropyrimidine:piperazine) to mitigate byproducts .

Q. How can the purity and structural integrity of this compound be validated?

- Chromatography : Use HPLC with a C18 column and mobile phase (acetonitrile:water, 70:30) to assess purity (>95%) .

- Spectroscopy : Confirm the structure via -NMR (e.g., characteristic peaks for piperazine protons at δ 2.5–3.5 ppm and ethanol -OH at δ 1.8 ppm) and LC-MS (expected [M+H] at m/z 267.3) .

Q. What safety precautions are critical during handling?

- Inhalation risks : Use fume hoods; if exposed, administer oxygen and seek immediate medical attention .

- Skin contact : Wash with soap/water; avoid organic solvents that may enhance dermal absorption .

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the fluoropyrimidine ring .

Advanced Research Questions

Q. How does the fluoropyrimidine moiety influence bioactivity in pharmacological assays?

The 5-fluoro substitution enhances electron-withdrawing effects, stabilizing interactions with target enzymes (e.g., kinase inhibitors). For example:

- Kinase inhibition assays : IC values for related fluoropyrimidine-piperazine hybrids range from 0.5–5 μM in cancer cell lines, attributed to competitive ATP-binding site inhibition .

- Metabolic stability : Fluorine reduces oxidative metabolism in hepatic microsomes, improving half-life compared to non-fluorinated analogs .

Q. What strategies resolve contradictions in SAR studies for piperazine-ethanol derivatives?

- Case study : Discrepancies in binding affinity (e.g., μM vs. nM ranges) may arise from protonation states of the piperazine ring. Use pH-adjusted assays (e.g., Tris buffer at pH 7.4 vs. 8.2) to replicate physiological conditions .

- Computational modeling : MD simulations (e.g., AMBER force field) can predict conformational flexibility of the ethanol side chain, explaining variability in receptor docking .

Q. How can computational methods optimize this compound’s pharmacokinetic profile?

- ADME prediction : Tools like SwissADME estimate LogP ≈ 1.8, suggesting moderate blood-brain barrier penetration, but high polar surface area (PSA ≈ 65 Ų) may limit oral bioavailability .

- Docking studies : PyMOL or AutoDock Vina can model interactions with serotonin receptors (5-HT), highlighting hydrogen bonds between the ethanol group and Asp116 .

Q. What experimental designs address low yields in scaled-up synthesis?

- Catalytic optimization : Replace traditional bases (e.g., KCO) with DMAP (4-dimethylaminopyridine) to enhance coupling efficiency .

- Solvent selection : Switch from ethanol to DMF for higher solubility of intermediates, reducing reaction time by 30% .

Methodological Resources

| Technique | Application | Reference |

|---|---|---|

| Column Chromatography | Purification of crude product | |

| LC-MS/MS | Quantification of metabolic byproducts | |

| X-ray Crystallography | Structural confirmation of analogs |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.